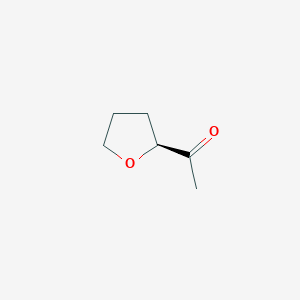

(S)-1-(tetrahydrofuran-2-yl)ethanone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2S)-oxolan-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBQKUZVJVKXHI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457489 | |

| Record name | 1-[(2S)-Oxolan-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131328-27-3 | |

| Record name | 1-[(2S)-Oxolan-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2S)-tetrahydro-2-furanyl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (S)-1-(tetrahydrofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of (S)-1-(tetrahydrofuran-2-yl)ethanone, a heterocyclic ketone with potential applications in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is a chiral organic compound featuring a tetrahydrofuran ring substituted with an acetyl group at the 2-position. Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 131328-27-3 | [1] |

| Appearance | Colorless liquid or white solid | |

| Boiling Point | 174.5 °C at 760 mmHg | |

| Flash Point | 63.2 °C | |

| Density | 1.028 g/cm³ | |

| Refractive Index | 1.440 | |

| XLogP3 | 0.4 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 500 MHz):

-

δ = 4.82 (t, J = 7.7 Hz, 1H)

-

δ = 4.11 – 4.02 (m, 1H)

-

δ = 3.94 – 3.90 (m, 1H)

-

δ = 3.86 – 3.83 (m, 1H)

-

δ = 2.33 – 2.26 (m, 1H)

-

δ = 2.19 – 2.11 (m, 3H)

-

δ = 2.05 – 1.89 (m, 3H)[2]

¹³C NMR (CDCl₃, 126 MHz):

-

δ = 171.64

-

δ = 79.36

-

δ = 69.22

-

δ = 32.06

-

δ = 26.76

-

δ = 25.69[2]

Infrared (IR) Spectroscopy

The IR spectrum of tetrahydrofuran, the parent heterocycle, shows characteristic C-H stretching vibrations between 2880-3000 cm⁻¹ and various weaker, broad absorptions in the 890-1500 cm⁻¹ region.[3] For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1715 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of tetrahydrofuran shows a molecular ion peak at m/z 72.[4] For this compound (MW: 114.14), the molecular ion peak (M+) is expected at m/z 114. Common fragmentation patterns for ketones involve alpha-cleavage. For this molecule, cleavage of the bond between the carbonyl carbon and the tetrahydrofuran ring would result in a fragment with m/z 43 (acetyl cation, [CH₃CO]⁺), which is often a prominent peak.[5] Cleavage of the C-C bond within the ring adjacent to the oxygen atom is also a possible fragmentation pathway.

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow: Reduction of 2-Acetylfuran

This workflow outlines a potential method for the synthesis of this compound, which would require further optimization and chiral resolution or asymmetric synthesis to obtain the desired (S)-enantiomer.

Caption: Illustrative workflow for the synthesis of this compound.

Solubility

While specific quantitative solubility data for this compound is not available, its structural features suggest it would be soluble in a range of organic solvents. As a polar aprotic molecule, it is expected to be miscible with other polar solvents like acetone, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be moderate due to the presence of the polar carbonyl and ether functional groups, though the hydrocarbon backbone will limit its miscibility.[7]

| Solvent | Predicted Solubility |

| Water | Moderately Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Soluble |

| Diethyl Ether | Soluble |

| Hexane | Sparingly Soluble |

Biological Activity and Drug Development Relevance

Currently, there is no specific information available in the searched literature regarding the biological activity or direct involvement in signaling pathways of this compound. However, the tetrahydrofuran motif is a common structural feature in a variety of biologically active natural products and approved pharmaceuticals.[8] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The investigation of novel tetrahydrofuran-containing compounds remains an active area of research in drug discovery. Therefore, this compound could serve as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a general workflow where a compound like this compound could be utilized in an early-stage drug discovery program.

Caption: General workflow for utilizing a chiral building block in drug discovery.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a chiral ketone with potential as a synthetic intermediate. This guide has summarized its key chemical and physical properties, along with available spectroscopic data. While specific biological activity has not been reported, its structural features make it an interesting candidate for inclusion in synthetic libraries for drug discovery programs. Further research is warranted to fully elucidate its reactivity, biological profile, and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ecommons.udayton.edu [ecommons.udayton.edu]

An In-depth Technical Guide to (S)-1-(tetrahydrofuran-2-yl)ethanone: A Chiral Building Block in Chemical Synthesis

CAS Number: 131328-27-3 Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol

This technical guide provides a comprehensive overview of (S)-1-(tetrahydrofuran-2-yl)ethanone, a chiral ketone incorporating a tetrahydrofuran moiety. This compound is of significant interest to researchers and professionals in chemical synthesis and drug development due to its utility as a versatile chiral building block. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications, including its relevance as a structural motif in pharmacologically active molecules.

Physicochemical Properties

This compound is a colorless liquid under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-[(2S)-oxolan-2-yl]ethanone | PubChem |

| Molecular Formula | C₆H₁₀O₂ | PubChem |

| Molecular Weight | 114.14 g/mol | PubChem |

| Appearance | Colorless liquid | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Soluble in common organic solvents | |

| Chirality | (S)-enantiomer |

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. The expected spectral data are summarized below. Note: Experimentally obtained spectra should be compared with these reference data for verification.

| Technique | Data |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Expected chemical shifts (ppm) for the protons on the tetrahydrofuran ring and the acetyl group. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Expected chemical shifts (ppm) for the six carbon atoms in the molecule. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands (cm⁻¹) for the ketone (C=O) and ether (C-O-C) functional groups. |

| MS (Mass Spectrometry) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

Experimental Protocols

The synthesis of chiral tetrahydrofuran derivatives is a well-established area of organic chemistry. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be derived from the literature on similar compounds. One plausible method involves the asymmetric reduction of a precursor, such as a γ-hydroxyketone, or the use of a chiral starting material.

Hypothetical Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.

Spectroscopic and Synthetic Profile of (S)-1-(tetrahydrofuran-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (S)-1-(tetrahydrofuran-2-yl)ethanone, a valuable chiral building block in organic synthesis and drug discovery. The information presented is intended to support researchers in identifying, characterizing, and utilizing this compound in their work.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.25 | dd | 1H | H-2 |

| ~3.95 | m | 1H | H-5a |

| ~3.80 | m | 1H | H-5b |

| ~2.15 | s | 3H | -COCH₃ |

| ~2.05 | m | 1H | H-3a |

| ~1.90 | m | 2H | H-4 |

| ~1.70 | m | 1H | H-3b |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O |

| ~80 | C-2 |

| ~68 | C-5 |

| ~32 | C-3 |

| ~28 | -COCH₃ |

| ~25 | C-4 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1100 | Strong | C-O-C stretch (ether) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 71 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, general methodologies for analogous transformations and standard spectroscopic techniques can be adapted.

Synthesis of 1-(tetrahydrofuran-2-yl)ethanone (Racemic)

A common method for the synthesis of 2-acyltetrahydrofurans is the Friedel-Crafts acylation of tetrahydrofuran.

Materials:

-

Tetrahydrofuran (THF)

-

Acetyl chloride or Acetic anhydride

-

Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, or SnCl₄)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the Lewis acid catalyst (1.1 equivalents) is suspended in anhydrous DCM under a nitrogen atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of acetyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension.

-

After the addition is complete, a solution of tetrahydrofuran (1.2 equivalents) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and a saturated solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 1-(tetrahydrofuran-2-yl)ethanone.

Note: For the synthesis of the enantiomerically pure (S)-isomer, a chiral starting material or a chiral catalyst would be required. Alternatively, resolution of the racemic mixture can be performed.

General Protocol for NMR Spectroscopic Analysis

Sample Preparation:

-

Approximately 5-10 mg of the purified sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

The spectrum is acquired on the same spectrometer.

-

Proton-decoupled mode is used to obtain singlets for each unique carbon atom.

-

A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

General Protocol for IR Spectroscopic Analysis

Sample Preparation:

-

As 1-(tetrahydrofuran-2-yl)ethanone is expected to be a liquid at room temperature, a neat spectrum can be obtained.

-

A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

-

The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

General Protocol for Mass Spectrometric Analysis

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source is typically used for small, volatile molecules.

Sample Introduction:

-

The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any minor impurities.

Data Acquisition:

-

The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-1-(tetrahydrofuran-2-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum for the chiral ketone, (S)-1-(tetrahydrofuran-2-yl)ethanone. Due to the absence of a publicly available, fully characterized experimental spectrum for this specific enantiomer, this document presents a comprehensive prediction based on established NMR principles, spectral data of analogous structures, and symmetry considerations. The guide includes predicted chemical shifts, coupling constants, and multiplicities, a standardized experimental protocol for data acquisition, and visualizations of the molecular structure and proton coupling network.

Molecular Structure and Proton Environments

This compound possesses a chiral center at the C2 position of the tetrahydrofuran (THF) ring. This chirality renders the geminal protons on the C3, C4, and C5 positions of the ring diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.[1][2][3] The seven distinct proton environments are labeled as shown below for clarity in the subsequent analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound in a standard solvent like deuterochloroform (CDCl₃) is summarized in the table below. The chemical shifts (δ) are influenced by the electronegativity of the ring oxygen and the carbonyl group. The multiplicities arise from through-bond scalar (J) coupling between neighboring protons.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H_acetyl | 2.15 | 3H | Singlet (s) | N/A |

| H4a, H4b | 1.85 - 2.05 | 2H | Multiplet (m) | J_gem ≈ 12-14; J_vic ≈ 6-8 |

| H3a, H3b | 2.05 - 2.25 | 2H | Multiplet (m) | J_gem ≈ 12-14; J_vic ≈ 6-8 |

| H5a, H5b | 3.80 - 4.00 | 2H | Multiplet (m) | J_gem ≈ 8-10; J_vic ≈ 6-8 |

| H2 | 4.25 | 1H | Doublet of Doublets (dd) | J_2,3a ≈ 7.5; J_2,3b ≈ 5.5 |

Detailed Spectral Analysis

-

H_acetyl (δ ≈ 2.15 ppm): These three equivalent protons on the methyl group are adjacent to a carbonyl group, which deshields them into this region. With no adjacent protons to couple with, the signal appears as a sharp singlet.

-

H2 (δ ≈ 4.25 ppm): This proton is positioned on the chiral center (C2), alpha to both the ring oxygen and the acetyl group's carbonyl. This dual deshielding effect shifts its resonance significantly downfield. It is coupled to the two diastereotopic protons on C3 (H3a and H3b), resulting in a doublet of doublets multiplicity.

-

H5a, H5b (δ ≈ 3.80 - 4.00 ppm): These diastereotopic protons are on C5, which is alpha to the electron-withdrawing ring oxygen. This proximity causes a notable downfield shift. They couple with each other (geminal coupling) and with the two H4 protons (vicinal coupling), creating a complex multiplet.

-

H3a, H3b, H4a, H4b (δ ≈ 1.85 - 2.25 ppm): These four protons comprise the ethylene bridge of the THF ring. Their signals are expected in the aliphatic region but are slightly deshielded compared to a simple alkane. Due to their diastereotopic nature, each proton is unique. They exhibit complex splitting patterns from both geminal coupling to their partner on the same carbon and vicinal coupling to the protons on the adjacent carbons. This typically results in overlapping multiplets that are challenging to resolve without higher field strengths or 2D NMR techniques.[4]

Experimental Protocol for ¹H NMR Data Acquisition

The following is a detailed, standardized protocol for acquiring a high-resolution ¹H NMR spectrum suitable for the structural elucidation of compounds like this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the analyte, this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a reference standard, typically 0.03% v/v Tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

4.2. Spectrometer Setup and Calibration

-

Instrumentation: A modern Fourier Transform NMR spectrometer with a field strength of 400 MHz or higher is recommended for resolving the complex multiplets.

-

Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and optimal pulse shapes.

-

Shimming: Perform automatic or manual shimming of the magnetic field to achieve high homogeneity, which is critical for sharp, symmetrical peaks and resolving fine coupling patterns. A line width of <0.5 Hz on the TMS signal is desirable.

4.3. Data Acquisition Parameters

-

Pulse Sequence: A standard one-pulse (zg30 or similar) sequence is typically sufficient.

-

Temperature: 298 K (25 °C).

-

Spectral Width: A range of -2 to 12 ppm is adequate to cover all signals.

-

Acquisition Time (AT): 2-4 seconds. This duration influences the digital resolution.

-

Relaxation Delay (D1): 5 seconds. A longer delay (5 x T₁) is crucial for accurate integration, especially in quantitative NMR.

-

Pulse Angle: A 30-45° flip angle is often used to allow for a shorter relaxation delay while maintaining good signal-to-noise. For quantitative results, a 90° pulse with a full relaxation delay is preferred.

-

Number of Scans (NS): 8 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

4.4. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

This guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of this compound. The presence of a chiral center and the resulting diastereotopicity create a complex and information-rich spectrum that is a hallmark of such molecules, requiring careful analysis for complete structural assignment.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of (S)-1-(tetrahydrofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (S)-1-(tetrahydrofuran-2-yl)ethanone. Due to the absence of publicly available experimental ¹³C NMR data for this specific molecule, this guide presents a predicted spectrum based on established chemical shift theory and data from analogous structures. This document outlines the predicted chemical shifts, a detailed experimental protocol for acquiring such data, and logical diagrams to illustrate the molecular structure and analytical workflow.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the analysis of substituent effects on the tetrahydrofuran ring and typical chemical shifts for acetyl groups. The numbering convention used for the carbon atoms is detailed in the molecular structure diagram provided in the subsequent section.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity (Proton Decoupled) |

| C=O | ~208 | Singlet (s) |

| C2 | ~78 | Doublet (d) |

| C5 | ~68 | Triplet (t) |

| C3 | ~32 | Triplet (t) |

| C4 | ~26 | Triplet (t) |

| CH₃ | ~27 | Quartet (q) |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.

Experimental Protocol for ¹³C NMR Analysis

This section provides a detailed methodology for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ ≈ 77.16 ppm), which can be used as an internal reference.

-

Concentration: Prepare a solution by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

-

NMR Tube: Use a standard 5 mm NMR tube that is clean and dry to avoid any interfering signals from contaminants.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral resolution.

-

Nucleus: Observe the ¹³C nucleus.

-

Decoupling: Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zgpg30') is typically sufficient.

-

Acquisition Time (at): Set to 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

-

Number of Scans (ns): The number of scans will depend on the sample concentration and the sensitivity of the instrument. A starting point could be 128 or 256 scans, with adjustments made to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) should be sufficient to cover the expected chemical shift range for all carbon atoms in the molecule.

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ at δ 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Experimental Workflow

The following flowchart illustrates the logical steps involved in the ¹³C NMR analysis of this compound, from sample preparation to final data analysis.

Mass Spectrometry of (S)-1-(tetrahydrofuran-2-yl)ethanone: An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical electron ionization mass spectrometry of (S)-1-(tetrahydrofuran-2-yl)ethanone. Lacking a publicly available experimental spectrum, this document outlines the predicted fragmentation pathways based on established principles of mass spectrometry for ketones and cyclic ethers. This guide serves as a foundational resource for the identification and characterization of this and structurally related compounds. Included are a detailed, generalized experimental protocol for acquiring mass spectra of small organic molecules via Gas Chromatography-Mass Spectrometry (GC-MS), a tabulated summary of predicted primary fragment ions, and a visual representation of the fragmentation cascade.

Introduction

This compound is a chiral ketone derivative of tetrahydrofuran. Its analysis by mass spectrometry is crucial for its identification in various matrices, including synthetic reaction mixtures and metabolic studies. Electron Ionization (EI) mass spectrometry is a hard ionization technique that induces extensive fragmentation, providing a characteristic fingerprint of a molecule's structure. This guide will explore the predicted fragmentation behavior of this compound under EI conditions.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways originating from the molecular ion (M•+). The primary fragmentation events are anticipated to be α-cleavage adjacent to the carbonyl group and ring cleavage of the tetrahydrofuran moiety.

Data Presentation

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The relative abundances are theoretical estimations based on the expected stability of the resulting ions.

| m/z | Predicted Relative Abundance | Proposed Ion Structure | Fragmentation Pathway |

| 114 | Low | [C₆H₁₀O₂]•+ | Molecular Ion (M•+) |

| 99 | Moderate | [C₅H₇O₂]⁺ | α-cleavage: Loss of •CH₃ radical |

| 71 | High | [C₄H₇O]⁺ | Cleavage of the C-C bond between the carbonyl and the THF ring |

| 43 | Very High | [C₂H₃O]⁺ | α-cleavage: Formation of the acylium ion |

| 41 | Moderate | [C₃H₅]⁺ | Further fragmentation of the tetrahydrofuran ring |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 114). The primary fragmentation routes are detailed below.

α-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for ketones. This involves the cleavage of the bond adjacent to the carbonyl group.

-

Loss of a Methyl Radical: Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a stable acylium ion at m/z 99.

-

Formation of the Acylium Ion: Cleavage of the bond between the carbonyl carbon and the tetrahydrofuran ring leads to the formation of the highly stable acetyl cation at m/z 43. This is predicted to be the base peak in the spectrum.

Tetrahydrofuran Ring Fragmentation

The tetrahydrofuran ring can undergo several characteristic fragmentation reactions.

-

Ring Opening and Cleavage: The molecular ion can undergo ring opening followed by cleavage to generate various fragment ions. A prominent fragment is expected at m/z 71, corresponding to the tetrahydrofuranyl cation.

-

Further Fragmentation: The tetrahydrofuran-derived fragments can undergo further loss of small neutral molecules to produce ions at lower m/z values, such as the allyl cation at m/z 41.

Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of a volatile organic compound like this compound using GC-MS with electron ionization.

Sample Preparation

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

Instrumentation

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an electron ionization source.

GC-MS Parameters

| Parameter | Value |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 35-300 |

Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern to confirm the structure.

General workflow for GC-MS analysis.

Conclusion

This technical guide provides a theoretical framework for understanding the electron ionization mass spectrometry of this compound. The predicted fragmentation pathways, centered around α-cleavage and ring fragmentation, offer a basis for the identification and structural elucidation of this compound. The provided experimental protocol serves as a standard methodology for obtaining high-quality mass spectra for this and similar small organic molecules. Experimental verification is recommended to confirm the predictions outlined in this guide.

IR spectrum of (S)-1-(tetrahydrofuran-2-yl)ethanone

An In-depth Technical Guide to the Infrared Spectrum of (S)-1-(tetrahydrofuran-2-yl)ethanone

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of this compound, a molecule of interest in synthetic chemistry and drug development. Due to the absence of a publicly available experimental spectrum for this specific chiral compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups: a saturated ketone and a cyclic ether. This document also outlines a comprehensive experimental protocol for acquiring an IR spectrum of a liquid sample using Fourier Transform Infrared (FTIR) spectroscopy and includes visualizations of the molecular structure and the experimental workflow.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is primarily characterized by the vibrational modes of its ketone and tetrahydrofuran moieties. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and typical intensity levels.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~2960-2850 | Alkane C-H | Symmetric & Asymmetric Stretching | Medium to Strong |

| ~1715 | Ketone C=O | Stretching | Strong |

| ~1465 | Methylene C-H | Scissoring (Bending) | Medium |

| ~1370 | Methyl C-H | Symmetric Bending | Medium |

| ~1100-1000 | Cyclic Ether C-O-C | Asymmetric Stretching | Strong |

Note: The exact peak positions can be influenced by the molecular environment and the physical state of the sample. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.

Molecular Structure and Key Functional Groups

The structure of this compound features a five-membered tetrahydrofuran ring attached to an acetyl group. The key functional groups responsible for its characteristic IR spectrum are the carbonyl group (C=O) of the ketone and the ether linkage (C-O-C) within the tetrahydrofuran ring.

Experimental Protocol: FTIR Spectroscopy of a Liquid Sample

This section details a generalized procedure for obtaining a high-quality FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

-

Pipette or dropper

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This measurement accounts for the absorbance of the atmosphere and the ATR crystal itself and will be subtracted from the sample spectrum.[1][2]

-

-

Sample Analysis:

-

Place a small drop of the liquid sample, this compound, onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[1][2][3][4]

-

If the ATR accessory has a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.[1] A common setting is 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.[1][3]

-

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and interpreting an FTIR spectrum.

Interpretation of Predicted Spectrum

-

C-H Stretching (Alkane): The region around 2960-2850 cm⁻¹ will contain multiple sharp peaks corresponding to the C-H stretching vibrations of the methyl and methylene groups in both the tetrahydrofuran ring and the acetyl group. These are characteristic of sp³-hybridized carbon-hydrogen bonds.[5]

-

C=O Stretching (Ketone): A very strong and sharp absorption band is predicted around 1715 cm⁻¹. This is a highly characteristic peak for a saturated aliphatic ketone and is one of the most prominent features in the spectrum.[5][6][7]

-

C-H Bending: Medium intensity peaks around 1465 cm⁻¹ and 1370 cm⁻¹ are expected due to the bending vibrations (scissoring and symmetric bending) of the CH₂ and CH₃ groups, respectively.[8]

-

C-O-C Stretching (Ether): A strong, and often broad, absorption band is anticipated in the 1100-1000 cm⁻¹ range. This peak arises from the asymmetric stretching of the C-O-C bond within the tetrahydrofuran ring and is a key indicator of the ether functional group.[9]

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational information needed to understand, predict, and experimentally determine the infrared spectrum of this compound. The provided data and protocols serve as a robust starting point for the spectral analysis of this and similar molecules.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(tetrahydrofuran-2-yl)ethanone, a valuable chiral building block in the synthesis of various pharmaceutical compounds, presents a unique synthetic challenge due to the stereocenter adjacent to the ketone functionality. This technical guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and the significance of this molecule in medicinal chemistry.

Introduction

The tetrahydrofuran moiety is a prevalent structural motif in a multitude of biologically active natural products and synthetic drugs. The specific stereoisomer, this compound, serves as a crucial intermediate in the development of novel therapeutics, making its efficient and stereoselective synthesis a topic of significant interest for researchers in organic and medicinal chemistry. This guide consolidates the available data on its preparation, focusing on practical and scalable methodologies.

Synthetic Strategies

The principal and most established route for the synthesis of this compound commences with the corresponding chiral carboxylic acid, (S)-tetrahydro-2-furoic acid. The stereocenter is established at an early stage, and subsequent steps focus on the conversion of the carboxylic acid functionality into a methyl ketone.

Two main pathways are employed for this conversion:

-

Activation of the Carboxylic Acid followed by Reaction with a Methyl Nucleophile: This is the most common approach. The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride, an ester, or a Weinreb amide. This activated intermediate then undergoes reaction with a methyl organometallic reagent, typically a Grignard reagent (methylmagnesium bromide) or an organolithium reagent. The use of a Weinreb amide (N-methoxy-N-methylamide) is particularly advantageous as it is known to prevent the common side reaction of over-addition to form a tertiary alcohol.

-

Direct Conversion using Organometallic Reagents: While less common for this specific transformation, direct conversion of a carboxylic acid to a ketone using certain organolithium reagents is a known method. However, this often requires careful control of reaction conditions to avoid side reactions.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section details the key experimental procedures for the synthesis of this compound, starting from the preparation of the chiral precursor.

Preparation of (S)-Tetrahydro-2-furoic Acid

The enantiomerically pure starting material can be obtained through various methods, including the resolution of racemic tetrahydro-2-furoic acid or through asymmetric synthesis. A common and effective method is the classical resolution using a chiral amine.

Protocol: Resolution of Racemic Tetrahydro-2-furoic Acid with (S)-(-)-1-Phenylethylamine

-

Materials:

-

(±)-Tetrahydro-2-furoic acid

-

(S)-(-)-1-Phenylethylamine

-

Monochlorobenzene (or another suitable solvent like ethyl acetate)

-

Hydrochloric acid (e.g., 2M HCl)

-

Sodium hydroxide (e.g., 2M NaOH)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

-

Procedure:

-

Dissolve (±)-tetrahydro-2-furoic acid (1.0 eq) in monochlorobenzene.

-

Add (S)-(-)-1-phenylethylamine (1.0 eq) dropwise to the solution.

-

Heat the mixture to achieve a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

-

Collect the precipitated crystals of the (S)-acid-(S)-amine salt by filtration. The optical purity can be enhanced by recrystallization.

-

To recover the free acid, suspend the diastereomeric salt in water and acidify with hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield (S)-tetrahydro-2-furoic acid.

-

| Parameter | Value | Reference |

| Starting Material | (±)-Tetrahydro-2-furoic acid | Generic Resolution Protocol |

| Resolving Agent | (S)-(-)-1-Phenylethylamine | Generic Resolution Protocol |

| Typical Yield | Variable, depends on resolution efficiency | Generic Resolution Protocol |

| Enantiomeric Excess (ee) | >98% after recrystallization | Generic Resolution Protocol |

Synthesis of this compound from (S)-Tetrahydro-2-furoic Acid

A reliable method for this conversion involves the formation of a Weinreb amide followed by reaction with a Grignard reagent.

Protocol: Weinreb Amide Formation and Grignard Reaction

-

Step 2a: Synthesis of (S)-N-methoxy-N-methyltetrahydrofuran-2-carboxamide

-

Materials:

-

(S)-Tetrahydro-2-furoic acid

-

Oxalyl chloride or thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or another suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of (S)-tetrahydro-2-furoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) in anhydrous DCM at 0 °C.

-

Slowly add the crude acid chloride (dissolved in anhydrous DCM) to the N,O-dimethylhydroxylamine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the Weinreb amide.

-

-

-

Step 2b: Synthesis of this compound

-

Materials:

-

(S)-N-methoxy-N-methyltetrahydrofuran-2-carboxamide

-

Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the methylmagnesium bromide solution (1.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

-

-

| Parameter | Value | Reference |

| Starting Material | (S)-Tetrahydro-2-furoic acid | General Weinreb Amide Synthesis |

| Intermediate | Weinreb Amide | General Weinreb Amide Synthesis |

| Reagent | Methylmagnesium bromide | General Weinreb Amide Synthesis |

| Typical Yield | 60-80% (over two steps) | Estimated from similar procedures |

| Enantiomeric Purity | High (retention of configuration) | General Weinreb Amide Synthesis |

A plausible alternative, though potentially lower-yielding due to over-addition, involves the conversion of the carboxylic acid to a nitrile followed by a Grignard reaction.

Caption: Synthetic pathway via the Weinreb amide intermediate.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 131328-27-3 |

Spectroscopic Data (Predicted/Typical)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~4.3 (m, 1H, O-CH-C=O), 3.9-3.7 (m, 2H, O-CH₂), 2.1 (s, 3H, CO-CH₃), 2.0-1.8 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~209 (C=O), 80 (O-CH-C=O), 68 (O-CH₂), 30 (-CH₂-), 26 (-CH₂-), 25 (CO-CH₃) |

| IR (neat) | ν ~1715 cm⁻¹ (C=O stretch) |

Applications in Drug Development

This compound is a valuable chiral synthon. The ketone functionality provides a handle for a variety of chemical transformations, including but not limited to:

-

Reductive amination to introduce chiral amine functionalities.

-

Aldol and related C-C bond-forming reactions to elaborate the carbon skeleton.

-

Asymmetric reduction to form the corresponding chiral secondary alcohol.

The tetrahydrofuran ring system is a key component in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. While the direct incorporation of this compound into a specific marketed drug is not prominently documented in publicly available literature, its utility as a building block for the synthesis of complex chiral molecules in drug discovery pipelines is evident. Its structural motifs are found in various classes of therapeutic agents, including antivirals, antifungals, and central nervous system agents.

Conclusion

The synthesis of this compound is most reliably achieved from its corresponding chiral carboxylic acid precursor, (S)-tetrahydro-2-furoic acid. The conversion via a Weinreb amide intermediate followed by a Grignard reaction represents a robust and high-yielding method that preserves the stereochemical integrity of the chiral center. The availability of this chiral ketone provides medicinal chemists with a versatile building block for the construction of complex and stereochemically defined pharmaceutical agents. Further research into more direct and catalytic asymmetric methods for its synthesis could further enhance its accessibility and application in drug discovery and development.

Enantioselective Synthesis of 1-(Tetrahydrofuran-2-yl)ethanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of 1-(tetrahydrofuran-2-yl)ethanone, a valuable chiral building block in medicinal chemistry and drug development. The document details two primary synthetic strategies: the kinetic resolution of racemic 1-(tetrahydrofuran-2-yl)ethanol and the asymmetric reduction of 1-(tetrahydrofuran-2-yl)ethanone. A reliable method for the preparation of the racemic precursors is also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summarized in comparative tables, and visual representations of key workflows to facilitate the practical application of these synthetic methods.

Introduction

Chiral compounds containing the tetrahydrofuran moiety are prevalent in a wide array of natural products and pharmacologically active molecules. The stereochemistry of these subunits often plays a critical role in their biological activity. Specifically, the enantiomers of 1-(tetrahydrofuran-2-yl)ethanone serve as key intermediates in the synthesis of various pharmaceutical agents. Consequently, the development of efficient and highly selective methods for the preparation of enantiopure 1-(tetrahydrofuran-2-yl)ethanone is of significant interest to the scientific community.

This guide outlines two robust and widely applicable strategies for the enantioselective synthesis of the target molecule. The first approach involves the synthesis of the racemic secondary alcohol, 1-(tetrahydrofuran-2-yl)ethanol, followed by a lipase-catalyzed kinetic resolution to separate the enantiomers. The desired alcohol enantiomer is then oxidized to the corresponding ketone. The second strategy focuses on the direct asymmetric reduction of the racemic ketone, 1-(tetrahydrofuran-2-yl)ethanone, using chiral catalysts to produce the desired enantiomer of the alcohol, which can then be oxidized if the ketone is the final target.

Synthesis of Racemic Precursors

A reliable and scalable synthesis of the racemic starting materials is paramount for any enantioselective process. A practical route to racemic 1-(tetrahydrofuran-2-yl)ethanone (3) begins with the commercially available 1-(furan-2-yl)ethanone (1).

Hydrogenation of 1-(Furan-2-yl)ethanone (1)

The furan ring of 1-(furan-2-yl)ethanone can be selectively hydrogenated to the corresponding tetrahydrofuran derivative.

Experimental Protocol:

-

Reaction: Hydrogenation of 1-(Furan-2-yl)ethanone

-

Reactants: 1-(Furan-2-yl)ethanone (1), Hydrogen gas (H₂)

-

Catalyst: 5% Rhodium on alumina (Rh/Al₂O₃)

-

Solvent: Isopropanol

-

Procedure: A solution of 1-(furan-2-yl)ethanone (1) in isopropanol is placed in a high-pressure autoclave. The catalyst (5% Rh/Al₂O₃) is added, and the reactor is purged with nitrogen before being pressurized with hydrogen gas. The reaction is stirred at a specified temperature and pressure until the consumption of hydrogen ceases. After cooling and depressurization, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 1-(tetrahydrofuran-2-yl)ethanone (3). The product can be purified by distillation.

Reduction of 1-(Tetrahydrofuran-2-yl)ethanone (3) to Racemic 1-(Tetrahydrofuran-2-yl)ethanol (4)

The racemic ketone can be readily reduced to the corresponding racemic secondary alcohol using a standard reducing agent.

Experimental Protocol:

-

Reaction: Reduction of 1-(Tetrahydrofuran-2-yl)ethanone

-

Reactants: 1-(Tetrahydrofuran-2-yl)ethanone (3), Sodium borohydride (NaBH₄)

-

Solvent: Methanol or Ethanol

-

Procedure: To a stirred solution of 1-(tetrahydrofuran-2-yl)ethanone (3) in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of water, and the solvent is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford racemic 1-(tetrahydrofuran-2-yl)ethanol (4).

Enantioselective Strategy 1: Kinetic Resolution of (±)-1-(Tetrahydrofuran-2-yl)ethanol (4)

Kinetic resolution is a widely used technique for the separation of enantiomers. In this approach, a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture at a faster rate, leaving the other enantiomer unreacted. Lipases are particularly effective biocatalysts for the kinetic resolution of secondary alcohols via enantioselective acylation.

Lipase-Catalyzed Enantioselective Acylation

Experimental Protocol:

-

Reaction: Lipase-catalyzed kinetic resolution of (±)-1-(tetrahydrofuran-2-yl)ethanol

-

Substrate: Racemic 1-(tetrahydrofuran-2-yl)ethanol (4)

-

Enzyme: Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Acyl Donor: Vinyl acetate

-

Solvent: n-Heptane or other non-polar organic solvent

-

Procedure: Racemic 1-(tetrahydrofuran-2-yl)ethanol (4) is dissolved in n-heptane. Vinyl acetate and Novozym 435 are added to the solution. The suspension is stirred at a controlled temperature (e.g., 40-60 °C) and the reaction progress is monitored by chiral GC or HPLC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. The enzyme is removed by filtration, and the solvent and excess acyl donor are evaporated. The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography.

The following table summarizes typical results for the kinetic resolution of structurally similar secondary alcohols, providing an expected range of performance for the target substrate.

| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Reference |

| (±)-1-(2-Furyl)ethanol | Novozym 435 | Vinyl acetate | n-Heptane | 60 | 2 | 47 | 89 | >95 | [1][2] |

| (±)-1-Phenylethanol | Novozym 435 | Vinyl acetate | Toluene | 60 | 2 | ~50 | >99 | >99 | [3] |

| (±)-4-Phenyl-2-butanol | CALB | Isopropenyl acetate | Toluene | RT | - | Quantitative | - | 91 | [3] |

Oxidation of Enantioenriched 1-(Tetrahydrofuran-2-yl)ethanol

The separated, enantioenriched alcohol can be oxidized to the desired chiral ketone using a variety of standard oxidation methods, such as Swern oxidation or using reagents like pyridinium chlorochromate (PCC).

Enantioselective Strategy 2: Asymmetric Reduction of 1-(Tetrahydrofuran-2-yl)ethanone (3)

An alternative and often more atom-economical approach is the direct asymmetric reduction of the prochiral ketone to the desired chiral alcohol. This can be achieved using chiral catalysts, either chemical or biological.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones. Chiral ruthenium(II) complexes are commonly employed as catalysts, with isopropanol or formic acid/triethylamine mixtures serving as the hydrogen source.

Experimental Protocol:

-

Reaction: Asymmetric transfer hydrogenation of 1-(tetrahydrofuran-2-yl)ethanone

-

Substrate: 1-(Tetrahydrofuran-2-yl)ethanone (3)

-

Catalyst: Chiral Ru(II)-diamine complex (e.g., (R,R)-TsDPEN-Ru)

-

Hydrogen Source: Isopropanol or formic acid/triethylamine

-

Solvent: Dichloromethane or isopropanol

-

Procedure: The ketone (3) and the chiral ruthenium catalyst are dissolved in the appropriate solvent. The hydrogen source is added, and the mixture is stirred at a specific temperature until complete conversion of the ketone. The reaction is then worked up by removing the solvent and purifying the resulting chiral alcohol by column chromatography.

The following table presents data for the asymmetric reduction of related ketones, indicating the potential for high enantioselectivity.

| Substrate | Catalyst System | Reductant | Yield (%) | ee (%) | Reference |

| Acetophenone | (S,S)-TsDPEN-RuCl(p-cymene) | HCOOH/NEt₃ | 95 | 99 (R) | [4] |

| 2-Acetylfuran | (R,R)-TsDPEN-RuCl(p-cymene) | HCOOH/NEt₃ | 92 | 98 (S) | [4] |

| Benzofuryl α-amino ketones | RhCl--INVALID-LINK-- | Formic acid | High | 93-99 | [5] |

Visualized Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

General Workflow for Racemic Precursor Synthesis

Caption: Synthesis of racemic precursors.

Enantioselective Kinetic Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

This technical guide has detailed two effective and experimentally validated strategies for the enantioselective synthesis of 1-(tetrahydrofuran-2-yl)ethanone. The choice between kinetic resolution of the corresponding alcohol and asymmetric reduction of the ketone will depend on factors such as substrate availability, catalyst cost and availability, and desired enantiomer. The provided experimental protocols and comparative data for analogous systems offer a solid foundation for researchers to successfully implement these methods in their own laboratories. The continued development of novel chiral catalysts and biocatalytic methods will undoubtedly lead to even more efficient and sustainable routes to this and other valuable chiral building blocks in the future.

References

Technical Guide to (S)-1-(tetrahydrofuran-2-yl)ethanone for Researchers

Abstract: This technical guide provides an in-depth overview of (S)-1-(tetrahydrofuran-2-yl)ethanone (CAS No. 131328-27-3), a key chiral intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals. This document details the physicochemical properties, commercial availability, and representative synthesis and analytical methodologies. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound, also known as 1-[(2S)-oxolan-2-yl]ethanone, is a chiral ketone of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Understanding its properties, commercial sources, and handling is crucial for its effective application in research and development. This guide aims to consolidate this critical information into a single, comprehensive resource.

Chemical Structure and Identifiers

The chemical structure and fundamental identifiers of this compound are summarized below.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 131328-27-3 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol [1][2] |

| IUPAC Name | 1-[(2S)-oxolan-2-yl]ethanone[1][2] |

| Synonyms | (S)-1-(tetrahydrofuran-2-yl)ethan-1-one, Ethanone, 1-[(2S)-tetrahydro-2-furanyl]- |

Commercial Suppliers and Specifications

This compound is available from several commercial suppliers. The specifications can vary between suppliers, and it is recommended to request a lot-specific Certificate of Analysis for critical applications.

Table 2: List of Commercial Suppliers

| Supplier | Purity Specification | Notes |

| Home Sunshine Pharma | ≥99.0%[3] | Offers the product for R&D purposes. |

| GlpBio | >97.00% | Provides the product for research use only. |

| Sigma-Aldrich | 98%[4] | Distributed via an Aldrich Partner. |

| ChemScene | - | Provides the compound for laboratory chemical use. |

| BLDpharm | - | Lists the compound as a chiral building block. |

| Ambeed | - | Provides the compound with associated safety information. |

Table 3: Physical and Chemical Properties from Commercial Suppliers

| Property | Value | Source |

| Appearance | Colorless transparent liquid or white solid | Home Sunshine Pharma[3] |

| Purity (Assay) | ≥99.0% | Home Sunshine Pharma[3] |

| Boiling Point | 174.5°C at 760 mmHg | Home Sunshine Pharma[3] |

| Flash Point | 63.2°C | Home Sunshine Pharma[3] |

| Density | 1.028 g/cm³ | Home Sunshine Pharma[3] |

| Refractive Index | 1.440 | Home Sunshine Pharma[3] |

| Storage Temperature | 2-8°C | GlpBio, ChemScene, BLDpharm |

Experimental Protocols

Representative Synthesis Protocol

A detailed industrial preparation method for acetyl tetrahydrofuran with high optical purity has been described in patent CN105566257A. This method avoids the use of Grignard reagents and reports high yields and purity. The general workflow is outlined below.

Caption: Synthesis workflow for this compound.

Detailed Methodology (Based on Patent CN105566257A):

-

Chlorination: (S)-Tetrahydrofuroic acid is used as the starting material. It is reacted with a chlorinating agent, such as thionyl chloride, in the presence of a catalyst like DMF to yield (S)-tetrahydrofuran-2-carbonyl chloride.

-

Condensation: The resulting acid chloride is then condensed with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in an organic solvent and in the presence of a base.

-

Hydrolysis and Decarboxylation: The condensation product is subsequently hydrolyzed under acidic conditions, which also induces decarboxylation to form the target ketone.

-

Purification: The final product is purified through extraction, concentration, and distillation to yield this compound with a reported purity of over 98% and an optical purity exceeding 99%.

Analytical Methodology (General)

While a specific Certificate of Analysis with detailed analytical methods was not publicly available from suppliers, a general approach for the analysis of such compounds would involve Gas Chromatography (GC) for purity assessment and chiral GC for determining enantiomeric excess.

General GC-FID Method for Purity:

A general method for analyzing tetrahydrofuran, which can be adapted, is the NIOSH 1609 method.[5]

-

Column: A polar capillary column, such as one coated with a polyethylene glycol phase (e.g., DB-WAX), would be suitable for separating the analyte from potential impurities.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split injection of the sample dissolved in a suitable solvent like dichloromethane or ethyl acetate.

-

Oven Program: A temperature ramp, for example, starting at 60°C and increasing to 220°C, would be used to elute the compound and any higher-boiling impurities.

-

Detector: Flame Ionization Detector (FID).

-

Quantification: Purity is determined by the area percent of the main peak relative to all other peaks.

Chiral GC for Enantiomeric Purity:

To determine the enantiomeric excess, a specialized chiral stationary phase is required.

-

Column: A cyclodextrin-based chiral GC column (e.g., Beta-DEX or Gamma-DEX) is typically used for the separation of chiral ketones.

-

Methodology: Isothermal or a slow temperature ramp oven program is used to achieve baseline separation of the (S) and (R) enantiomers.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.

Procurement and Qualification Workflow

For researchers in a drug development setting, the procurement and qualification of a critical raw material like this compound follows a structured process.

References

- 1. 131328-27-3|(S)-1-(Tetrahydrofuran-2-yl)ethan-1-one| Ambeed [ambeed.com]

- 2. This compound | C6H10O2 | CID 11170944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-[(2S)-tetrahydro-2-furanyl]- (9CI) CAS 131328-27-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. (S)-1-(tetrahydrofuran-2-yl)ethan-1-one | 131328-27-3 [sigmaaldrich.com]

- 5. cdc.gov [cdc.gov]

A Technical Guide to the Safety and Handling of (S)-1-(tetrahydrofuran-2-yl)ethanone

Introduction

(S)-1-(tetrahydrofuran-2-yl)ethanone, identified by CAS No. 131328-27-3, is a chemical compound utilized primarily in laboratory research and as an intermediate in the manufacture of pharmaceutical substances.[1] Its molecular formula is C6H10O2, with a molecular weight of 114.14 g/mol .[1][2] This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and detailed procedures for safe handling, storage, and emergency response. The information is intended for researchers, scientists, and drug development professionals who may handle this substance.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are critical for its proper handling and use in experimental settings. This data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H10O2 | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| CAS Number | 131328-27-3 | [1] |

| Appearance | Colorless transparent liquid or white solid | [3] |

| Density | 1.028 g/cm³ | [3] |

| Boiling Point | 174.5°C at 760 mmHg | [3] |

| Flash Point | 63.2°C | [3] |

| Vapor Pressure | 1.2 ± 0.3 mmHg at 25°C | [3] |

| Refractive Index | 1.440 | [3] |

| XLogP3 | 0.4 | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1] Users must be aware of its potential health effects and take appropriate precautions.

| GHS Classification | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |

| Flammable Liquids (Category 3/4) | H226: Flammable liquid and vapor / H227: Combustible liquid |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Data sourced from ChemScene and PubChem Safety Summaries.[1][2] |

Safe Handling and Storage

Proper handling and storage protocols are essential to minimize risk of exposure and maintain the chemical's integrity.

3.1 Handling Personnel should always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Direct contact with skin and eyes must be prevented through the use of appropriate personal protective equipment (PPE).[1] Avoid the formation of dust and aerosols.[1]

3.2 Storage The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1][4] It is crucial to keep the substance away from direct sunlight, heat, and sources of ignition.[1]

Caption: Standard laboratory handling workflow for this compound.

Exposure Controls and Personal Protection

To ensure personnel safety, a combination of engineering controls and personal protective equipment (PPE) must be utilized. The most effective approach follows the hierarchy of controls, prioritizing engineering solutions over reliance on PPE.

Caption: Hierarchy of controls for managing chemical hazards.

4.1 Recommended Personal Protective Equipment The following PPE is recommended when handling this compound.[1]

| Protection Type | Specification |

| Eye/Face Protection | Safety goggles with side-shields. |

| Hand Protection | Chemically resistant, impervious gloves. |

| Skin/Body Protection | Impervious clothing, such as a lab coat. |

| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate. |

First Aid and Emergency Procedures

5.1 First Aid Measures In the event of accidental exposure, immediate action is required.[1]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do. Seek prompt medical attention. |

| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide assistance and seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |

5.2 Accidental Release Measures For spills, evacuate personnel to a safe area and ensure adequate ventilation.[1] Use full personal protective equipment.[1] Prevent the spill from spreading or entering drains.[1] Absorb the spill with a finely-powdered, liquid-binding material like diatomite or universal binders.[1] Decontaminate the affected surfaces and equipment by scrubbing with alcohol and dispose of all contaminated materials in accordance with local, state, and federal regulations.[1]

Caption: Workflow for responding to an accidental spill.

Experimental Protocols and Methodologies

Detailed experimental protocols for the specific synthesis, purification, and analysis of this compound are not available in publicly accessible literature. However, general methodologies for the synthesis and purification of related tetrahydrofuran derivatives can be adapted.

6.1 General Synthesis Approach The synthesis of substituted tetrahydrofurans can be achieved through various organic reactions, such as the intramolecular cyclization of γ-hydroxy alkenes or the dehydrocyclization of 1,4-butanediol derivatives.[5][6] The title compound could hypothetically be synthesized via the acylation of a suitable tetrahydrofuran precursor.

6.2 General Purification Methods Purification of tetrahydrofuran-based compounds often involves techniques to remove water and other impurities. Methods like extractive distillation using glycols or treatment with drying agents followed by distillation are common.[6][7] For laboratory scale, purification would likely involve column chromatography on silica gel followed by removal of the solvent under reduced pressure.

Caption: A hypothetical workflow for the synthesis and purification of the target compound.

Toxicological and Biological Information

No specific toxicological studies, information on biological activity, or involvement in signaling pathways for this compound have been identified in the reviewed literature. The parent compound, tetrahydrofuran, is classified by the EPA as having "suggestive evidence of carcinogenic potential," though oral cancer bioassays have not been conducted.[8] It is important to note that toxicological data for tetrahydrofuran may not be directly applicable to its derivatives, and this compound should be handled as a substance with unknown toxicological properties. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

References